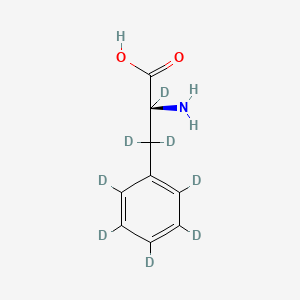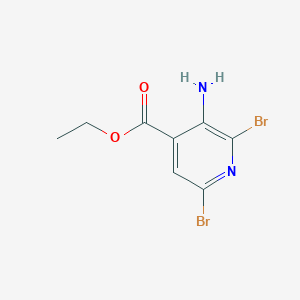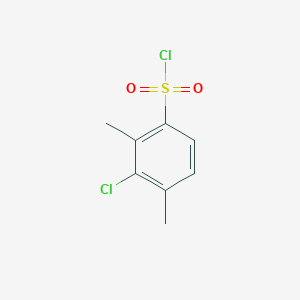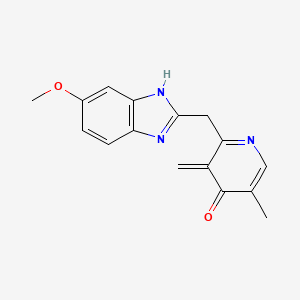
Erythromycin 2'-Benzyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Erythromycin 2’-Benzyl Carbonate is a derivative of Erythromycin, a macrolide antibiotic . It has a molecular formula of C₄₅H₇₃NO₁₅ and a molecular weight of 868.06.
Synthesis Analysis
The synthesis of Erythromycin and its derivatives involves complex processes. The biosynthesis of Erythromycin is carried out by the bacterium Saccharopolyspora erythraea . The process involves the assembly of building blocks from presynthesized substrates or substrates prepared by biogenetic engineering . The assembled block structures are linear chains that are cyclized by macrolactonization or by metal-promoted cross-coupling reactions to afford the 14-membered macrolactone .Molecular Structure Analysis
The molecular structure of Erythromycin 2’-Benzyl Carbonate is complex, with a 14-membered macrocyclic lactone ring as the core . The macrolide scaffold consists of a multifunctional core that carries both chemically reactive and non-reactive substituents .Chemical Reactions Analysis
The chemical reactions involving Erythromycin and its derivatives are complex. One of the known degradation pathways is the slow loss of cladinose from Erythromycin A . In addition, modifications of chemically inert carbon substituents and non-activated sites in the scaffold congeners of clarithromycin ketolides have been investigated .Physical And Chemical Properties Analysis
Erythromycin 2’-Benzyl Carbonate shares similar properties with Erythromycin. Erythromycin has very low solubility in water and is unstable under acidic conditions, which can limit its efficacy and bioavailability .Mechanism of Action
Future Directions
The future of Erythromycin and its derivatives lies in overcoming its limitations, such as low solubility and instability under acidic conditions. Various formulations, including nanoparticles, have emerged to address these issues . Additionally, modern synthetic organic chemistry has evolved to address the challenges of synthesizing these antibiotics with new, improved strategies and methods .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin 2'-Benzyl Carbonate involves the protection of the 2'-hydroxyl group of Erythromycin followed by the reaction with Benzyl Carbonate to form the desired compound.", "Starting Materials": [ "Erythromycin", "Benzyl Carbonate", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Erythromycin is dissolved in chloroform and treated with DCC and DMAP to activate the carboxylic acid group.", "Benzyl Carbonate is dissolved in methanol and added dropwise to the activated Erythromycin solution.", "The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of Erythromycin.", "The reaction mixture is then filtered to remove the dicyclohexylurea byproduct.", "The filtrate is concentrated under reduced pressure and the residue is dissolved in diethyl ether.", "The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The resulting crude product is purified by column chromatography to yield Erythromycin 2'-Benzyl Carbonate as a white solid." ] } | |
CAS RN |
121057-79-2 |
Molecular Formula |
C₄₅H₇₃NO₁₅ |
Molecular Weight |
868.06 |
synonyms |
2’-(Benzyl Carbonate) Erythromycin; Benzyl ((3R,4S)-4-(Dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-di |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)


